![molecular formula C8H8N4O B1352842 N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide CAS No. 885950-24-3](/img/structure/B1352842.png)

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

説明

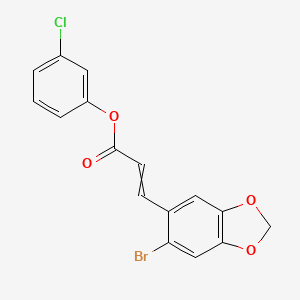

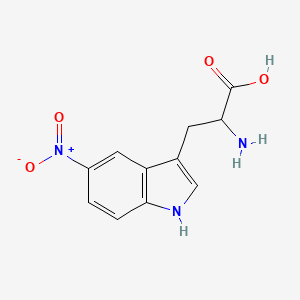

“N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 . It is a solid substance at room temperature .

Synthesis Analysis

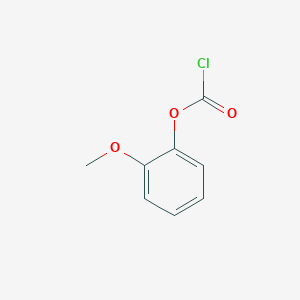

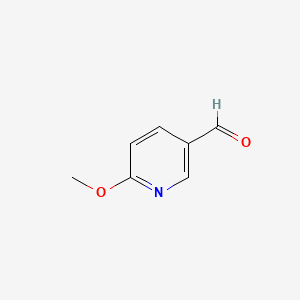

While specific synthesis methods for “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” were not found, there are general methods for synthesizing imidazo[1,2-a]pyridines. One such method involves the NaOH-promoted cycloisomerisations of N-propargylpyridiniums, which can yield imidazo[1,2-a]pyridines in a few minutes under ambient, aqueous, and metal-free conditions .Molecular Structure Analysis

The InChI code for “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is 1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,8H,9H2 . This indicates that the molecule consists of a pyridine ring fused with an imidazole ring, with a carboximidamide group attached to the 6-position of the pyridine ring and a hydroxy group attached to the nitrogen of the carboximidamide .Physical And Chemical Properties Analysis

“N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is a solid at room temperature . The compound’s InChI Code is 1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,8H,9H2 .科学的研究の応用

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

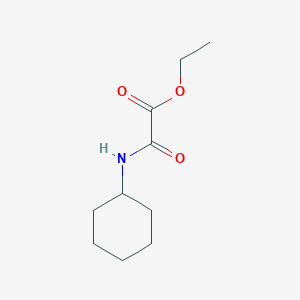

- Methods of Application : A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized as a novel anti-TB agent .

- Results or Outcomes : Seven most active compounds from the series showed excellent in vitro activity (MIC 90, 0.069–0.174 μM) against DS Mtb .

Synthesis of N-fused Heterocyclic Compounds

- Scientific Field : Organic Chemistry

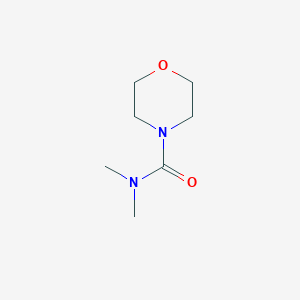

- Summary of Application : N-fused heterocyclic compounds including N’-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives are synthesized via a five-component cascade reaction .

- Methods of Application : The synthesis involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .

- Results or Outcomes : This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, the use of environmentally benign solvents, and tolerance of a wide variety of functional groups .

Antimalarial Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against malaria .

- Methods of Application : A series of imidazo[1,2-a]pyridine derivatives was designed and synthesized as a novel anti-malarial agent .

- Results or Outcomes : Some of the compounds from the series showed excellent in vitro activity against malaria .

Synthesis of N-fused Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : N-fused heterocyclic compounds including imidazo[1,2-a]pyridine derivatives are synthesized via a five-component cascade reaction .

- Methods of Application : The synthesis involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .

- Results or Outcomes : This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, the use of environmentally benign solvents, and tolerance of a wide variety of functional groups .

Antiviral Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against various viruses .

- Methods of Application : A series of imidazo[1,2-a]pyridine derivatives was designed and synthesized as a novel antiviral agent .

- Results or Outcomes : Some of the compounds from the series showed excellent in vitro activity against various viruses .

Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application : The synthesis involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .

- Results or Outcomes : This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, the use of environmentally benign solvents, and tolerance of a wide variety of functional groups .

Safety And Hazards

将来の方向性

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new compounds based on the imidazo[1,2-a]pyridine scaffold, such as “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide”, could be a promising direction for future research .

特性

IUPAC Name |

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGFFTYKXPZJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CN2C=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430543 | |

| Record name | N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

CAS RN |

885950-24-3 | |

| Record name | N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)

![5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1352768.png)

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)